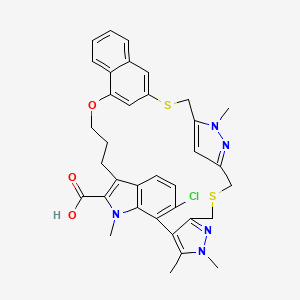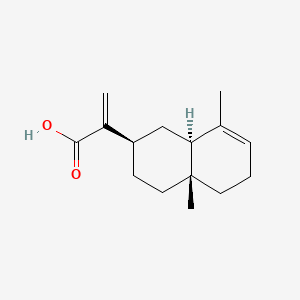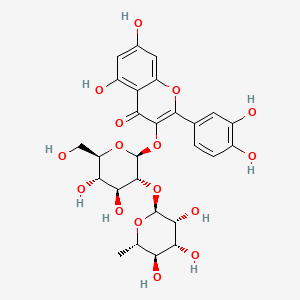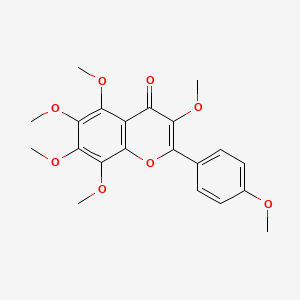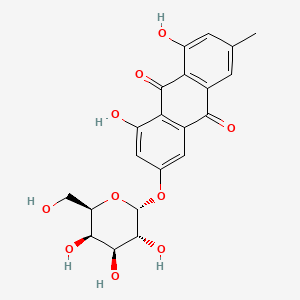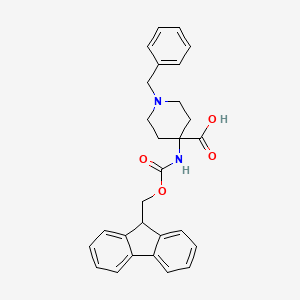![molecular formula C21H25NO5 B1649408 Acide (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-méthoxy-[1,1'-biphényl]-4-yl)propanoïque CAS No. 809231-57-0](/img/structure/B1649408.png)
Acide (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-méthoxy-[1,1'-biphényl]-4-yl)propanoïque
Vue d'ensemble
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé peut être utilisé comme brique de base dans la synthèse de divers médicaments pharmaceutiques. Sa structure, présentant un groupement biphényle avec un groupe méthoxy, se retrouve souvent dans les molécules ayant une activité biologique significative. Le groupe tert-butoxycarbonyl (Boc) est couramment utilisé pour la protection des amines lors de la synthèse peptidique .
Synthèse chimique
Le composé peut servir d'intermédiaire en synthèse organique. Le groupe Boc est un groupe protecteur standard qui peut être éliminé dans des conditions acides douces sans affecter d'autres groupes fonctionnels sensibles .
Science de l'environnement
En tant que composé organique stable, il pourrait être étudié pour son impact environnemental, en particulier ses voies de biodégradation. Comprendre comment ces composés se décomposent dans la nature peut contribuer au développement de matériaux plus écologiques .
Biochimie
Le groupe tert-butoxycarbonyl du composé est pertinent en biochimie, en particulier dans l'étude des réactions catalysées par les enzymes, où il peut agir comme un mimique des substrats naturels ou comme un groupe bloquant lors des dosages enzymatiques .
Chimie analytique
En chimie analytique, ce composé pourrait être utilisé comme étalon ou matériau de référence en analyse chromatographique en raison de sa signature chimique unique. Il peut aider à l'étalonnage des instruments ou au développement de nouvelles méthodes analytiques.
Chacune de ces applications exploite la structure chimique unique du composé, démontrant sa polyvalence dans la recherche scientifique. Le rôle du groupe tert-butoxycarbonyl dans les réactions de protection et de déprotection est particulièrement remarquable, car il s'agit d'une technique fondamentale en synthèse organique et en chimie peptidique . Le noyau biphényle, avec sa structure plane et rigide, est également une caractéristique précieuse qui peut être exploitée de diverses manières, des produits pharmaceutiques à la science des matériaux.
Propriétés
IUPAC Name |
(2S)-3-[4-(4-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-14-5-7-15(8-6-14)16-9-11-17(26-4)12-10-16/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKUFMXZFUCLN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703844 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809231-57-0 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




